molecular formula C7H10ClN3O B1366661 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide CAS No. 957510-90-6

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide

Cat. No.: B1366661
CAS No.: 957510-90-6
M. Wt: 187.63 g/mol
InChI Key: WHWMZLNCMKCCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coordination Chemistry

It serves as a ligand in metal complexes, forming stable coordination spheres through:

  • N-Donation : The pyrazole nitrogen and amide oxygen coordinate to metal centers (e.g., Cd²⁺, Cu²⁺, Fe³⁺).
  • Supramolecular Assembly : Hydrogen bonding between the amide NH and chloride ions drives 1D or 2D crystal lattices.

Biological Activity

Pyrazole-acetamide derivatives exhibit diverse bioactivities, including:

  • Antibacterial Properties : Metal complexes of related ligands show enhanced activity against E. coli and S. aureus.
  • Enzyme Inhibition : Structural analogs target kinases or hydrolases, though direct data for this compound remains limited.

Overview of Current Applications

Medicinal Chemistry

  • Drug Intermediate : Used in synthesizing kinase inhibitors or antimicrobial agents due to its modifiable structure.
  • Antibacterial Probes : Metal complexes derived from pyrazole-acetamides are tested for enhanced antimicrobial efficacy.

Materials Science

  • Coordination Polymers : Self-assembled networks incorporating this ligand exhibit tunable optical or electronic properties.

Properties

IUPAC Name

2-chloro-N-(1,3-dimethylpyrazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c1-5-6(4-11(2)10-5)9-7(12)3-8/h4H,3H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWMZLNCMKCCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424504
Record name 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957510-90-6
Record name 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

This compound is primarily explored for its potential as a pharmaceutical agent. The pyrazole moiety is known for its biological activity, which can be exploited in drug design. Research has indicated that derivatives of pyrazole compounds often exhibit anti-inflammatory, analgesic, and antipyretic properties. The specific chlorinated acetamide structure may enhance these effects or introduce new pharmacological activities.

Case Study: Anticancer Activity
A study investigated the anticancer properties of pyrazole derivatives, including 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development in oncology .

2. Agrochemical Applications

In agricultural science, this compound is being evaluated for its efficacy as a herbicide or pesticide. The compound's ability to disrupt specific biochemical pathways in plants or pests makes it a candidate for developing new agrochemicals.

Research Findings
Preliminary studies have shown that compounds with similar structures can inhibit the growth of certain weeds without adversely affecting crop yields. This selectivity is crucial for sustainable agriculture practices .

Data Tables

Application Area Potential Uses Research Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
AgrochemicalsHerbicides and pesticidesInhibition of weed growth with minimal impact on crops

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents on Pyrazole Ring Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide 1,3-dimethyl C₈H₁₁ClN₃O 201.66 Base compound; hydrogen bonding motifs
2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-acetamide 1,3,5-trimethyl C₉H₁₃ClN₃O 215.67 Increased steric bulk; altered solubility
2-Chloro-N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-acetamide 1-ethyl, 3-methyl C₈H₁₂ClN₃O 201.66 Ethyl group enhances lipophilicity
Metazachlor (Herbicidal analog) 2,6-dimethylphenyl + 1H-pyrazol-1-ylmethyl C₁₄H₁₆ClN₃O 293.75 Commercial herbicide

Key Observations :

  • Lipophilicity : Ethyl or aryl substitutions (e.g., in metazachlor) increase hydrophobicity, favoring herbicidal activity .

Physicochemical and Crystallographic Properties

Table 2: Crystallographic Data for Selected Analogs
Compound Dihedral Angles (°) Hydrogen Bonding Motif Crystal Packing Features Reference
This compound Not reported Likely R₂²(8) or R₂²(10) Similar to dichlorophenyl analogs
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide 48.45–80.70 R₂²(10) dimers Stabilized by N–H⋯O bonds
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 61.8 R₂²(8) dimers Twisted aryl-thiazol planes

Key Observations :

  • Hydrogen Bonding : The target compound likely forms R₂²(8) or R₂²(10) motifs, common in acetamide derivatives, which stabilize crystal lattices and influence solubility .
  • Planarity vs. Twisting : Substituents on the pyrazole or aryl rings (e.g., dichlorophenyl) introduce torsional strain, affecting molecular conformation and packing .

Biological Activity

2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)-acetamide, with the CAS number 957510-90-6, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry.

The chemical formula of this compound is C₇H₁₀ClN₃O. The compound features a chloro group and a pyrazole moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dimethyl-1H-pyrazole with acetic anhydride in the presence of a chlorinating agent. This method ensures the introduction of the chloro group while maintaining the integrity of the pyrazole structure.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural features exhibit notable anticancer activity. For instance, derivatives related to pyrazole have shown efficacy against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Table 1: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Reference
This compoundA549TBD
Compound AA5495.0
Compound BHCT1162.3

The exact IC50 value for this compound remains to be determined (TBD), but related compounds have shown significant cytotoxic effects.

Antimicrobial Activity

In addition to its anticancer properties, the compound's antimicrobial activity was assessed against multidrug-resistant strains of bacteria. Preliminary findings suggest that while some pyrazole derivatives exhibit antimicrobial properties, specific activity against Gram-negative pathogens was not observed (MIC > 64 µg/mL) for related compounds .

Table 2: Antimicrobial Activity Overview

PathogenMIC (µg/mL)Reference
Staphylococcus aureusTBD
Escherichia coli>64
Pseudomonas aeruginosa>64

Case Studies

A notable study explored the structure-activity relationship (SAR) of pyrazole derivatives, revealing that modifications on the pyrazole ring significantly influenced both anticancer and antimicrobial activities. The incorporation of various substituents was shown to enhance selectivity and potency against specific cancer types and resistant bacterial strains.

Case Study: Structure-Activity Relationship

In a comparative analysis involving several derivatives:

  • Compound X with a methoxy substitution exhibited enhanced anticancer activity compared to its unsubstituted counterpart.
  • Compound Y , featuring a nitro group, demonstrated selective inhibition against resistant Staphylococcus aureus strains.

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-N-(1,3-dimethyl-1H-pyrazol-4-yl)acetamide?

The compound is synthesized via nucleophilic substitution. A typical protocol involves reacting 1,3-dimethyl-1H-pyrazole with chloroacetyl chloride in dichloromethane (DCM) under inert conditions. Triethylamine is added as a base to neutralize HCl byproducts. The reaction is stirred at 0–5°C for 2–4 hours, followed by room-temperature stirring for 12–24 hours. The crude product is purified via recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. How is the compound structurally characterized in academic research?

Characterization involves:

  • NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substitution patterns and purity.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₇H₁₀ClN₃O, MW 187.63 g/mol) .
  • X-ray crystallography : Single-crystal diffraction using SHELXL (via the SHELX suite) for absolute configuration determination. Refinement includes hydrogen-bonding analysis and R-factor optimization .

Q. What are the key physicochemical properties relevant to experimental design?

Critical properties include:

  • Solubility : High in polar aprotic solvents (e.g., DCM, DMF) but low in water.
  • Melting point : ~160–165°C (varies with purity).
  • Stability : Sensitive to prolonged exposure to light or moisture; store under argon at –20°C.
  • pKa : Estimated ~8.5 (amide proton), influencing reactivity in aqueous conditions .

Advanced Research Questions

Q. What methodologies elucidate the compound's interactions with biological targets?

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates or colorimetric readouts.
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., kinases).
  • Crystallographic studies : Co-crystallize with target proteins to resolve binding sites (e.g., hydrogen bonds with active-site residues) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Solvent screening : Test mixtures (e.g., DCM/hexane, acetone/water) via slow evaporation.
  • Temperature gradients : Gradual cooling from 40°C to 4°C to enhance crystal growth.
  • SHELX refinement : Use SHELXL-2018 for high-resolution data (≤1.0 Å). Address twinning or disorder with TWIN/BASF commands .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., 1,5-dimethyl vs. 1-ethyl substituents) to identify critical functional groups.
  • Validation assays : Replicate experiments under standardized conditions (pH, temperature) using orthogonal methods (e.g., SPR vs. ITC for binding affinity).
  • Meta-analysis : Statistically evaluate datasets for outliers or batch effects .

Q. What computational approaches predict the compound's reactivity and stability?

  • Density functional theory (DFT) : Calculate reaction pathways for nucleophilic substitution (e.g., chloroacetamide reactivity).
  • Molecular dynamics (MD) : Simulate stability in biological membranes or solvent environments (e.g., GROMACS with CHARMM36 force field).
  • QSPR models : Corrogate substituent effects (e.g., Hammett constants) with experimental logP or solubility data .

Q. How do substituent variations on the pyrazole ring influence synthetic outcomes?

  • Steric effects : Bulkier substituents (e.g., 1,3,5-trimethyl) reduce reaction yields due to hindered nucleophilic attack.
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) increase chloroacetamide reactivity.
  • Design of experiments (DOE) : Use factorial designs to optimize molar ratios, solvents, and temperatures for novel analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.